

A Comparative Spectroscopic Guide to Thiophene-Based Amphetamines

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Compound of Interest

Compound Name: *1-(Thiophen-2-yl)propan-2-amine hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of novel psychoactive substances (NPS), the structural modification of existing pharmacophores is a common strategy to circumvent legislation and create new psychoactive compounds. One such class of emerging designer drugs is the thiophene-based analogues of amphetamines, where the phenyl ring of the parent amphetamine molecule is replaced by a thiophene ring. This guide provides a detailed comparative analysis of the spectroscopic data for key thiophene-based amphetamines, including methiopropamine (MPA), its primary amine analogue thiopropamine, and their positional isomers. Understanding the nuanced differences in their spectroscopic signatures is crucial for forensic chemists, toxicologists, and researchers in the field of drug development and control.

Introduction to Thiophene-Based Amphetamines

Thiophene-based amphetamines are central nervous system stimulants that mimic the effects of classical amphetamines.[1] The substitution of the phenyl ring with a thiophene bioisostere can alter the compound's pharmacological and toxicological properties. Methiopropamine (N-methyl-1-(thiophen-2-yl)propan-2-amine), the N-methylated analogue of thiopropamine, is one of the most well-known examples and has been encountered in forensic casework.[2] Its positional isomer, 1-(thiophen-3-yl)-2-methylaminopropane, has also been identified.[3] This

guide will focus on the key spectroscopic techniques used for the identification and differentiation of these compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

^1H NMR Spectroscopy

The ^1H NMR spectra of thiophene-based amphetamines are characterized by signals corresponding to the protons of the thiophene ring, the propyl chain, and any N-substituents. The substitution pattern on the thiophene ring (2- or 3-substituted) significantly influences the chemical shifts and coupling patterns of the aromatic protons.

For methiopropamine (MPA), a 2-substituted thiophene, the aromatic region typically displays three distinct signals corresponding to the protons at positions 3, 4, and 5 of the thiophene ring. In contrast, the spectrum of a 3-substituted isomer would show a different splitting pattern, often including a broad singlet for one of the aromatic protons.^[3]

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the thiophene ring are particularly diagnostic for distinguishing between 2- and 3-substituted isomers.

Table 1: Comparative ^1H and ^{13}C NMR Data (CDCl_3) for Methiopropamine (MPA)

Assignment	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Thiophene-H3	6.89 (dd, J=5.1, 3.5 Hz)	126.7
Thiophene-H4	6.93 (t, J=3.5 Hz)	124.7
Thiophene-H5	7.15 (d, J=5.1 Hz)	123.4
-CH ₂ -	2.95 (m)	41.2
-CH(N)-	3.34 (m)	57.2
-CH ₃ (propyl)	1.15 (d, J=6.4 Hz)	20.9
N-CH ₃	2.45 (s)	34.1

Data sourced from Casale and Hays (2011).[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying functional groups within a molecule. The hydrochloride salts of these amines exhibit characteristic absorbances.

The FTIR spectrum of methiopropamine HCl shows broad absorbances in the 2400-2800 cm⁻¹ region, which are consistent with a secondary amine hydrochloride.[3] Significant aliphatic C-H stretching absorbances are also observed between 2800 and 3000 cm⁻¹. [3] The fingerprint region (500-1500 cm⁻¹) is rich with peaks that can be used for discriminative purposes.[3]

Table 2: Key FTIR Absorption Bands for Methiopropamine HCl

Functional Group	Wavenumber (cm ⁻¹)
Secondary Amine HCl	2400-2800 (broad)
Aliphatic C-H Stretch	2800-3000
C=C Stretch (Thiophene)	~1601
C-H Bend	~1433, 1385
C-S Stretch (Thiophene)	~704

Data sourced from SWGDRUG Monograph on Methiopropamine.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for identification and structural elucidation. Electron ionization (EI) is a common technique used in forensic analysis.

The mass spectrum of methiopropamine is characterized by two prominent fragment ions at m/z 58 (the base peak, resulting from alpha-cleavage of the C-C bond adjacent to the nitrogen) and m/z 97 (arising from the thiophenemethyl fragment).[3] A molecular ion is typically not observed, but an M-1 ion at m/z 154 may be present.[3] The mass spectrum of the 3-yl positional isomer is virtually identical to that of methiopropamine, necessitating chromatographic separation for differentiation.[3]

Table 3: Major Mass Fragments of Thiophene-Based Amphetamines (EI-MS)

Compound	Key Fragment m/z (Relative Intensity)
Methiopropamine	58 (100), 97 (prominent), 154 (M-1)
Thiopropamine	44 (100), 97 (prominent), 140 (M-1)

Fragmentation patterns are predicted based on typical fragmentation of amphetamine-like structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The presence of the thiophene ring, a chromophore, allows for the analysis of these compounds by UV-Vis spectroscopy.[5]

For thiopropamine hydrochloride, a maximum absorption (λ_{max}) has been reported at 233 nm.[6] The UV spectrum of amphetamine analogues is generally characterized by absorption bands arising from the aromatic ring system.[7] The position and intensity of these bands can be influenced by substitution on the ring and the solvent used for analysis.

Experimental Protocols

The following are generalized, step-by-step methodologies for the spectroscopic analysis of thiophene-based amphetamines.

Sample Preparation for NMR, FTIR, and MS

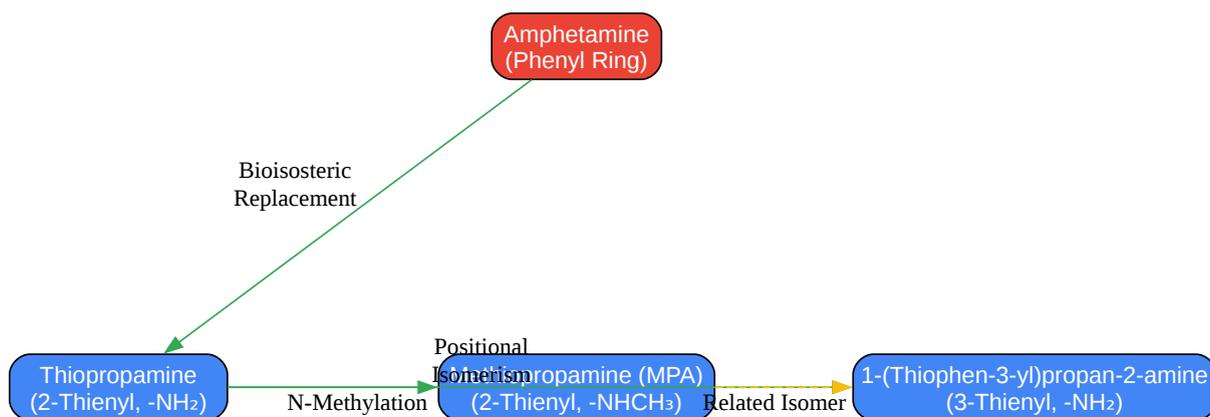
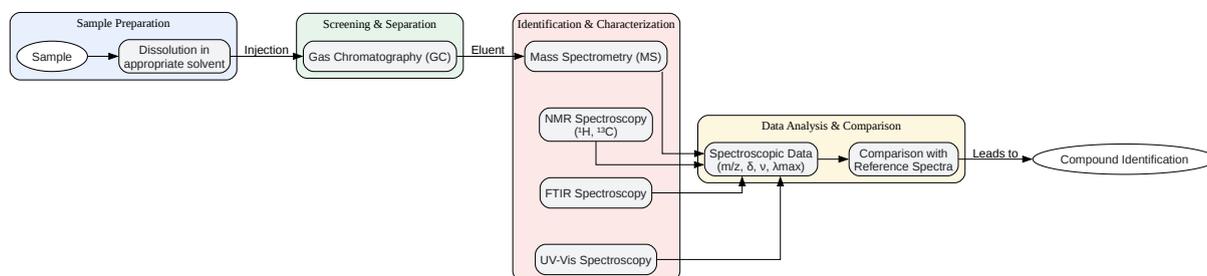
- Standard Preparation: Accurately weigh a reference standard of the analyte.
- Solution for NMR: Dissolve the standard in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) to a concentration of approximately 5-10 mg/mL.
- Sample for FTIR (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Solution for GC-MS: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol, ethyl acetate) at a concentration of approximately 1 mg/mL.

Instrumental Analysis

- NMR: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- FTIR: Collect the spectrum using an FTIR spectrometer equipped with an ATR accessory over a range of 4000-400 cm⁻¹.
- GC-MS: Inject the sample into a gas chromatograph coupled to a mass spectrometer. Use a non-polar capillary column and a standard temperature program to achieve chromatographic separation. The mass spectrometer should be operated in electron ionization (EI) mode.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of a suspected thiophene-based amphetamine sample.



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Caption: Structural relationships of thiophene-based amphetamines.

Conclusion

The spectroscopic techniques of NMR, FTIR, and MS, coupled with chromatographic separation, provide a robust framework for the unambiguous identification and differentiation of thiophene-based amphetamines. While mass spectrometry can be very similar between positional isomers, chromatographic retention times and the detailed structural information from NMR spectroscopy are critical for their distinction. This guide serves as a foundational resource for scientists working to identify and characterize these emerging novel psychoactive substances.

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